8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one, otherwise known as 8-BF-3,4-DHN, is a heterocyclic organic compound that has been widely studied in the field of medicinal chemistry. It is a crucial component of several drug molecules, including those used to treat cancer and other diseases.
Scientific Research Applications
8-BF-3,4-DHN has several scientific research applications. It is used to study the structure-activity relationship of drug molecules, as well as to develop new drugs for the treatment of cancer and other diseases. Additionally, it is used in the synthesis of other organic compounds, such as 1-substituted-8-bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-ones.
Mechanism of Action
The exact mechanism of action of 8-BF-3,4-DHN is not yet known. However, it is believed to interact with several biological targets, such as enzymes and receptors. Additionally, it is thought to act as an inhibitor of certain enzymes, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
8-BF-3,4-DHN has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450, as well as inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to possess anticonvulsant activity.
Advantages and Limitations for Lab Experiments
The main advantage of 8-BF-3,4-DHN for lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory studies. However, one of the main limitations of 8-BF-3,4-DHN is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 8-BF-3,4-DHN are numerous. One possible direction is to further explore its mechanism of action and investigate its potential therapeutic applications. Additionally, further research could be conducted to identify other possible biochemical and physiological effects of 8-BF-3,4-DHN. Additionally, further studies could be conducted to explore its potential interactions with other biological targets. Finally, research could be conducted to develop new synthetic methods for 8-BF-3,4-DHN.
Synthesis Methods
8-BF-3,4-DHN can be synthesized using several methods. One of the most common methods is the reaction of 2-bromo-6-fluoro-1-naphthol with ethyl chloroacetate in the presence of potassium carbonate. This reaction yields 8-BF-3,4-DHN and ethyl 2-bromo-6-fluoro-1-naphthoate as the main products. Another method involves the reaction of 6-fluoro-1-naphthol with bromoacetyl chloride in the presence of potassium carbonate to yield 8-BF-3,4-DHN.
properties
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-4-7(12)3-6-1-2-8(13)5-9(6)10/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFIPLJCPZXDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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